Vabicaserin
Übersicht
Beschreibung
Molecular Structure Analysis
Vabicaserin has a molecular formula of C15H21ClN2 . Its exact mass is 264.14 and its molecular weight is 264.790 . The compound includes a total of 40 bonds, including 20 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and various ring structures .Physical And Chemical Properties Analysis
Vabicaserin has a chemical formula of C15H20N2 . Its average weight is 228.339 and its monoisotopic weight is 228.162648652 . The elemental analysis shows that it contains Carbon (68.04%), Hydrogen (7.99%), Chlorine (13.39%), and Nitrogen (10.58%) .Wissenschaftliche Forschungsanwendungen
Metabolism in Various Species Vabicaserin, a potent 5-hydroxytryptamine2C agonist, undergoes extensive metabolism in various species, including mice, rats, dogs, monkeys, and humans. It is metabolized through hydroxylation, imine formation, and carbamoyl glucuronidation, with species-specific variations in metabolic pathways. In humans, carbamoyl glucuronidation is the major metabolic pathway, whereas in rats, oxidative metabolism predominates. These findings are critical for understanding the metabolic behavior of vabicaserin across different species (Tong et al., 2010).
Clinical Trial in Schizophrenia A randomized, double-blind, placebo-controlled trial investigated the efficacy, safety, and tolerability of vabicaserin in adults with acute schizophrenia. The study found that vabicaserin, at a dose of 200 mg/day, demonstrated significant improvement in schizophrenia symptoms compared to placebo, highlighting its potential therapeutic application in psychiatric disorders (Shen et al., 2014).
Species Differences in Carbamoyl Glucuronide Formation Research on the species differences in the formation of vabicaserin carbamoyl glucuronide (CG) showed significant variations among different species. In humans, CG was the predominant circulating metabolite, while in rats, it was a minor metabolite. These differences are essential for understanding the pharmacokinetics and safety profile of vabicaserin in different species (Tong et al., 2010).
Predictive Modeling for Schizophrenia Treatment A quantitative systems pharmacology model was used to predict the clinical efficacy of vabicaserin in schizophrenia. The model suggested limited clinical benefit of vabicaserin in schizophrenia treatment at the current clinical exposure limit. This approach provides insights into the drug development and decision-making process for psychiatric medications (Liu et al., 2014).
Pharmacological Profile of Vabicaserin The in vitro pharmacological profile of vabicaserin was characterized, revealing its potent and selective agonist activity at the 5-HT2C receptor. This study contributes to understanding the molecular interactions and receptor selectivity of vabicaserin, which is crucial for its application in treating disorders related to serotonergic dysfunction (Dunlop et al., 2011).
Synthesis and Analogues of Vabicaserin Research on the synthesis of vabicaserin and its analogues provides insights into the chemical modifications and improvements that can be made to enhance its pharmacological properties. This includes the first synthesis of (±)-trans-vabicaserin, which is crucial for further drug development and optimization (Koolman et al., 2016).
Asymmetric Synthesis of Vabicaserin An efficient, asymmetric synthesis of vabicaserin was achieved, highlighting a novel approach to producing this compound. This advancement in synthetic chemistry is vital for large-scale production and availability of vabicaserin for clinical use (Dragan et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(12R,16S)-7,10-diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2/c1-3-11-9-16-7-8-17-10-12-4-2-5-13(12)14(6-1)15(11)17/h1,3,6,12-13,16H,2,4-5,7-10H2/t12-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTIPEQJIDTVKR-STQMWFEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN3CCNCC4=C3C(=CC=C4)C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN3CCNCC4=C3C(=CC=C4)[C@H]2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336565 | |
Record name | (9aR,12aS)-4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vabicaserin | |
CAS RN |
887258-95-9 | |
Record name | (9aR,12aS)-4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887258-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vabicaserin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887258959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vabicaserin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12071 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (9aR,12aS)-4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VABICASERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD9550HPNL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.